(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 5503-75-3
VCID: VC3781397
InChI: InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
SMILES: C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
Molecular Formula: C10H6BrNOS2
Molecular Weight: 300.2 g/mol

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 5503-75-3

Cat. No.: VC3781397

Molecular Formula: C10H6BrNOS2

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one - 5503-75-3

Specification

CAS No. 5503-75-3
Molecular Formula C10H6BrNOS2
Molecular Weight 300.2 g/mol
IUPAC Name 5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Standard InChI Key HCQIPSCNDYWABJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Br
SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br

Introduction

Chemical Structure and Properties

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is characterized by its unique structural features that include a thiazolone ring system with a bromobenzylidene substituent at position 5 and a mercapto group at position 2. This compound belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The "5E" designation in its name indicates the specific configuration of the double bond connecting the thiazolone ring to the bromobenzyl group.

PropertyValue
CAS Number5503-75-3
Molecular FormulaC10H6BrNOS2
Molecular Weight300.2 g/mol
IUPAC Name5-[(2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChIInChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Standard InChIKeyHCQIPSCNDYWABJ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br

Structural Characteristics

The structure of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one consists of several key components:

  • A thiazolone ring (1,3-thiazol-4(5H)-one) which forms the core heterocyclic structure

  • A 2-bromobenzylidene group attached at position 5 of the thiazolone ring

  • A mercapto (sulfhydryl) group at position 2 of the thiazolone ring

  • A carbonyl group at position 4 of the thiazolone ring

These structural elements contribute to the compound's reactivity and potential biological activities. The bromine atom on the benzene ring can affect the electronic properties of the molecule, while the mercapto group can participate in various chemical interactions .

Synthesis Methods

General Synthetic Approach

The synthesis of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves condensation reactions between appropriate thiazolone precursors and bromobenzaldehyde derivatives. The specific synthetic pathways may vary, but they generally focus on the formation of the carbon-carbon double bond connecting the thiazolone ring to the aromatic system.

Condensation Reactions

A common approach to synthesizing this compound involves the Knoevenagel condensation between a thiazolone ring and 2-bromobenzaldehyde. This reaction typically occurs under basic conditions and results in the formation of the exocyclic double bond with an E-configuration. The E-configuration is often favored due to steric considerations during the condensation process.

Cyclization Methods

Alternative synthetic routes may involve the cyclization of appropriate precursors to form the thiazolone ring after incorporating the bromobenzylidene moiety. These approaches often utilize thiocyanate derivatives or other sulfur-containing reagents to construct the heterocyclic system.

Research Applications

Role as a Synthetic Intermediate

(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one serves primarily as an intermediate in the synthesis of more complex molecules with potential biological activities. Its reactive functional groups, particularly the bromine substituent and the mercapto group, make it a valuable building block for further chemical transformations.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have been synthesized and studied, including:

  • (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 6319-50-2), which features an ethoxy group in place of the bromine atom

  • (5E)-5-(2-bromobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one (CAS: 606955-90-2), which incorporates additional heterocyclic structures

These analogs demonstrate the versatility of the thiazolone scaffold and the potential for structural modifications to yield compounds with diverse properties and applications.

Functional Group Variations

The replacement of the mercapto group with other functional moieties can significantly alter the properties of the resulting compounds. Similarly, modifications to the bromobenzylidene portion can affect the compound's reactivity, stability, and potential biological activities.

Table 2: Comparison of (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneC10H6BrNOS2300.2Reference compound
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneC12H11NO2S2265.4Ethoxy group instead of bromine
(5E)-5-(2-bromobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-oneC18H12BrN3OSApprox. 398.3Additional heterocyclic structures

Future Research Directions

Medicinal Chemistry Applications

Future research on (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may focus on exploring its potential as a scaffold for developing new therapeutic agents. The thiazolone core has shown promise in various therapeutic areas, and further investigation of this specific derivative could lead to the discovery of novel bioactive compounds.

Synthetic Methodology Development

There is also potential for developing more efficient and environmentally friendly synthesis methods for this compound. Green chemistry approaches and novel catalytic systems could enhance the synthetic accessibility of this and related compounds.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide valuable insights into the influence of various structural modifications on the biological activity of thiazolone derivatives. Such studies would involve the synthesis and evaluation of a series of analogs with systematic variations in their chemical structure.

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